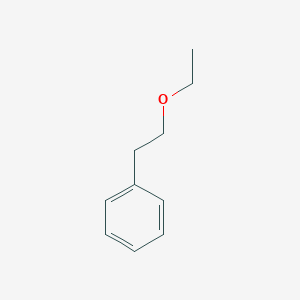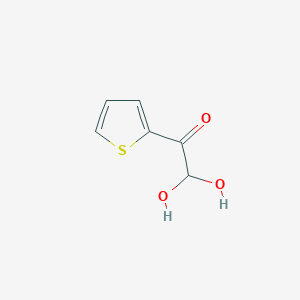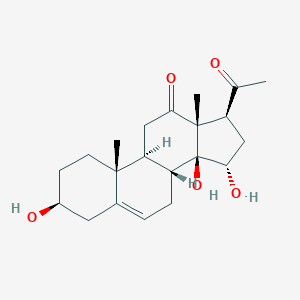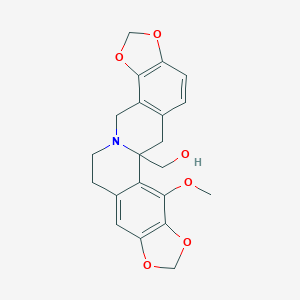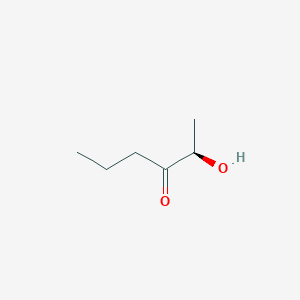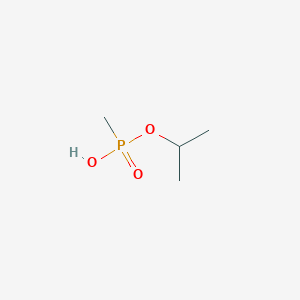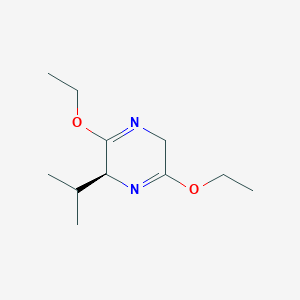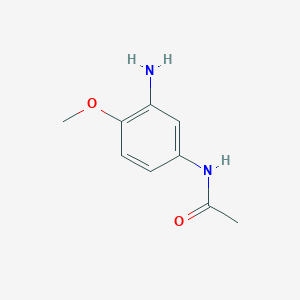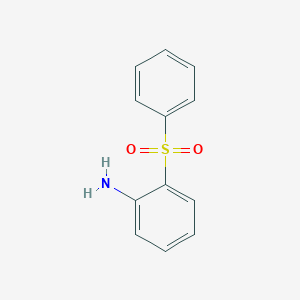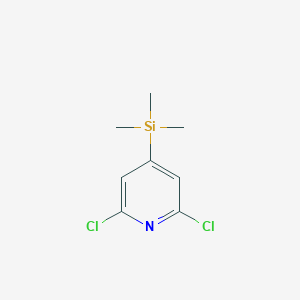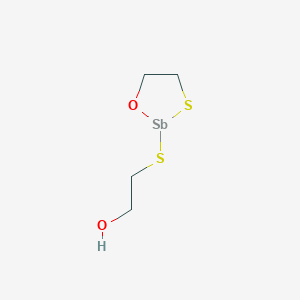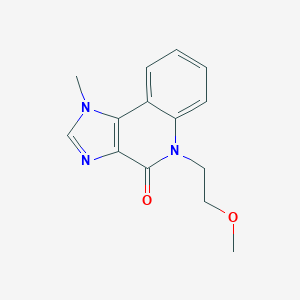![molecular formula C9H10O B160933 Tetracyclo[3.3.1.02,8.04,6]nonan-3-one CAS No. 1903-34-0](/img/structure/B160933.png)
Tetracyclo[3.3.1.02,8.04,6]nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclo[3.3.1.02,8.04,6]nonan-3-one, also known as TON, is a bicyclic compound with a unique structure that has attracted significant interest from the scientific community due to its potential applications in various fields. TON is a versatile compound that can be synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of Tetracyclo[3.3.1.02,8.04,6]nonan-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. Tetracyclo[3.3.1.02,8.04,6]nonan-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Tetracyclo[3.3.1.02,8.04,6]nonan-3-one has also been shown to inhibit the activity of bacterial enzymes, making it a potential candidate for the development of new antibiotics.
Biochemische Und Physiologische Effekte
Tetracyclo[3.3.1.02,8.04,6]nonan-3-one has been shown to exhibit potent anti-inflammatory and antimicrobial activities in vitro. In animal studies, Tetracyclo[3.3.1.02,8.04,6]nonan-3-one has been shown to reduce inflammation and pain in various models of inflammation. Tetracyclo[3.3.1.02,8.04,6]nonan-3-one has also been shown to exhibit potent antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
Tetracyclo[3.3.1.02,8.04,6]nonan-3-one is a versatile compound that can be synthesized using various methods, making it readily available for laboratory experiments. However, Tetracyclo[3.3.1.02,8.04,6]nonan-3-one is a relatively new compound, and its properties and applications are still being explored. Further research is needed to fully understand the potential advantages and limitations of Tetracyclo[3.3.1.02,8.04,6]nonan-3-one for laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on Tetracyclo[3.3.1.02,8.04,6]nonan-3-one. One direction is the development of new materials using Tetracyclo[3.3.1.02,8.04,6]nonan-3-one as a building block. Another direction is the synthesis of new compounds using Tetracyclo[3.3.1.02,8.04,6]nonan-3-one as a starting material. In drug discovery, further research is needed to fully understand the mechanism of action of Tetracyclo[3.3.1.02,8.04,6]nonan-3-one and its potential as a candidate for the development of new drugs. Additionally, further research is needed to explore the potential advantages and limitations of Tetracyclo[3.3.1.02,8.04,6]nonan-3-one for laboratory experiments.
Synthesemethoden
Tetracyclo[3.3.1.02,8.04,6]nonan-3-one can be synthesized using various methods, including the Diels-Alder reaction, which involves the reaction of cyclopentadiene with maleic anhydride. The resulting adduct is then subjected to a series of reactions, including hydrolysis and decarboxylation, to yield Tetracyclo[3.3.1.02,8.04,6]nonan-3-one. Another method involves the reaction of cyclopentadiene with dimethyl maleate in the presence of a catalyst, followed by a series of reactions to yield Tetracyclo[3.3.1.02,8.04,6]nonan-3-one.
Wissenschaftliche Forschungsanwendungen
Tetracyclo[3.3.1.02,8.04,6]nonan-3-one has potential applications in various fields, including materials science, organic chemistry, and drug discovery. In materials science, Tetracyclo[3.3.1.02,8.04,6]nonan-3-one can be used as a building block for the synthesis of new materials with unique properties. In organic chemistry, Tetracyclo[3.3.1.02,8.04,6]nonan-3-one can be used as a starting material for the synthesis of various compounds. In drug discovery, Tetracyclo[3.3.1.02,8.04,6]nonan-3-one has been shown to exhibit potent anti-inflammatory and antimicrobial activities, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
1903-34-0 |
|---|---|
Produktname |
Tetracyclo[3.3.1.02,8.04,6]nonan-3-one |
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
tetracyclo[3.3.1.02,8.04,6]nonan-3-one |
InChI |
InChI=1S/C9H10O/c10-9-7-3-1-4-6(8(4)9)2-5(3)7/h3-8H,1-2H2 |
InChI-Schlüssel |
BRHVQDLSNQPYFG-UHFFFAOYSA-N |
SMILES |
C1C2C3C2C(=O)C4C1C4C3 |
Kanonische SMILES |
C1C2C3C2C(=O)C4C1C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)
